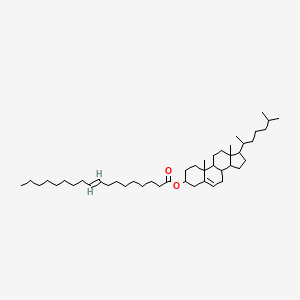

Cholesteryl elaidate

説明

It is formed from the reaction between cholesterol and elaidic acid, producing a white crystalline solid with a mildly sweet taste . This compound has several applications in the pharmaceutical industry, particularly as a bioactive compound with potential research potential for improving a range of medical conditions, such as high cholesterol and inflammation-related diseases .

準備方法

Synthetic Routes and Reaction Conditions: Cholesteryl elaidate is synthesized through the acylation of cholesterol using fatty acid anhydride and 4-pyrrolidinopyridine . The reaction involves the following steps:

- Cholesterol is reacted with elaidic acid in the presence of a catalyst, typically 4-pyrrolidinopyridine.

- The reaction is carried out in a solvent such as methylene chloride or benzene at ambient temperatures.

- The product is then purified to obtain this compound as a white crystalline solid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-quality this compound .

化学反応の分析

Types of Reactions: Cholesteryl elaidate undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form cholesteryl alcohol and elaidic acid.

Substitution: this compound can undergo substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.

Major Products Formed:

Oxidation: Oxidized cholesteryl esters.

Reduction: Cholesteryl alcohol and elaidic acid.

Substitution: Substituted cholesteryl derivatives.

科学的研究の応用

Chemistry Applications

Reagent in Organic Synthesis

- Cholesteryl elaidate is utilized as a reagent in organic synthesis, particularly in the preparation of other lipid compounds. It serves as a standard in analytical chemistry for the characterization of lipids and fatty acids.

Analytical Chemistry

- In analytical settings, this compound is used to assess the composition of lipid profiles in biological samples. Its presence can help identify metabolic disorders related to lipid metabolism.

Biological Applications

Cell Membrane Studies

- This compound plays a significant role in studying cellular processes, particularly its effects on cell membranes. Research indicates that it influences membrane fluidity and permeability, impacting cellular signaling pathways .

Cholesterol Metabolism

- A study demonstrated that elaidate induces cholesterogenesis by activating the SCAP-SREBP2 pathway, which is crucial for cholesterol homeostasis. This mechanism involves lowering intracellular free cholesterol levels, thus promoting cholesterol synthesis .

Impact on Lipoprotein Profiles

- Elaidate has been shown to increase low-density lipoprotein (LDL) cholesterol while decreasing high-density lipoprotein (HDL) cholesterol levels, contributing to atherogenic profiles in various animal models .

Medical Applications

Therapeutic Potential

- Research suggests that this compound may have therapeutic implications for conditions such as hypercholesterolemia and inflammation-related diseases. Its ability to modulate cholesterol levels makes it a candidate for further investigation in lipid-related therapies .

Dietary Studies

- In dietary studies involving hamsters, the effects of elaidate on plasma cholesterol levels were assessed. The results indicated that diets enriched with elaidic acid could alter LDL/HDL ratios favorably compared to other fatty acids like vaccenic acid .

Case Study 1: Cholesterol Metabolism

A study conducted on Hepa1-6 hepatoma cells revealed that this compound significantly increased the expression of genes involved in cholesterol biosynthesis through SREBP2 activation. This suggests its potential role in managing cholesterol-related disorders .

Case Study 2: Dietary Impact

In an experiment involving hamsters fed diets containing ethyl–elaidate, it was observed that while plasma cholesterol remained similar across groups, the LDL/HDL ratio increased significantly with elaidic acid intake, indicating a potential risk factor for cardiovascular diseases .

Data Table: Summary of this compound Applications

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Reagent for organic synthesis | Used to prepare lipid compounds; standard for lipid analysis |

| Biology | Cell membrane studies | Influences membrane fluidity; affects signaling pathways |

| Cholesterol metabolism | Activates SCAP-SREBP2 pathway; increases cholesterogenesis | |

| Medical | Therapeutic potential | May help manage hypercholesterolemia; impacts inflammation |

| Dietary studies | Alters LDL/HDL ratios; potential cardiovascular risk |

作用機序

Cholesteryl elaidate exerts its effects through its interaction with cellular membranes and lipoproteins. It is involved in the esterification of cholesterol, which is a mechanism the body uses to store and transfer cholesterol while avoiding cellular toxicity . The compound is also involved in the regulation of plasma cholesterol levels by transferring cholesteryl esters among lipoproteins . This process is mediated by cholesteryl ester transfer proteins, which play a key role in reverse cholesterol transport .

類似化合物との比較

Cholesteryl oleate: Similar to cholesteryl elaidate but derived from oleic acid instead of elaidic acid.

Cholesteryl linoleate: Derived from linoleic acid and has different biological activities.

Cholesteryl palmitate: Derived from palmitic acid and used in different industrial applications.

Uniqueness: this compound is unique due to its formation from elaidic acid, which is a trans fatty acid. This gives it distinct physical and chemical properties compared to other cholesteryl esters. Its potential therapeutic applications in treating high cholesterol and inflammation-related diseases also set it apart from other similar compounds .

生物活性

Cholesteryl elaidate, a cholesteryl ester of elaidic acid (trans-9-octadecenoic acid), has garnered attention in recent research due to its complex biological activities and implications for health. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its effects on cholesterol metabolism, cellular signaling pathways, and potential health implications.

Overview of this compound

This compound is formed through the esterification of cholesterol with elaidic acid, a trans fatty acid prevalent in partially hydrogenated oils. Its structural characteristics allow it to interact with lipid membranes and influence cellular processes.

Cholesterol Metabolism

Research indicates that this compound plays a significant role in cholesterol biosynthesis and metabolism. A study demonstrated that elaidate activates the SREBP2 (Sterol Regulatory Element-Binding Protein 2) pathway, which is crucial for the regulation of cholesterol homeostasis. This activation leads to increased expression of genes involved in cholesterogenesis, resulting in elevated hepatic cholesterol levels and promoting non-alcoholic fatty liver disease (NAFLD) in experimental models .

Cellular Signaling Pathways

Elaidate has been shown to influence various signaling pathways that regulate inflammation and cellular stress responses:

- Inflammation : Elaidate activates pathways involving Toll-like receptor 4 (TLR4) and NF-κB, leading to pro-inflammatory responses. This activation can impede macrophage clearance of apoptotic cells, contributing to atherosclerosis .

- Zinc Homeostasis : Long-term exposure to elaidate alters the expression of metallothioneins and zinc transporters in macrophages, suggesting a potential mechanism for modulating immune responses through zinc signaling .

Health Implications

The consumption of trans fatty acids like this compound is linked with adverse health outcomes:

- Atherosclerosis : The inflammatory response triggered by elaidate may contribute to the development of cardiovascular diseases by promoting plaque formation in arteries .

- Liver Disease : Increased hepatic cholesterol levels associated with elaidate consumption are implicated in the progression of NAFLD, highlighting the need for further investigation into dietary sources of trans fats .

Study on HepG2 Cells

In a controlled study using HepG2 liver cells, researchers observed that both elaidate and vaccenate (another trans fatty acid) led to significant increases in diacylglycerol concentrations compared to oleate. This accumulation was associated with lipotoxicity indicators such as decreased cell viability and increased apoptosis .

Macrophage Response

A comparative analysis of macrophage responses to elaidate versus oleate revealed that elaidate uniquely decreased metallothionein expression while increasing zinc transporter SLC39A10 levels. This suggests that trans fatty acids may have distinct long-term effects on cellular zinc homeostasis that could influence immune function and inflammation .

特性

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/b15-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJECHNNFRHZQKU-CCEZHUSRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H78O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。